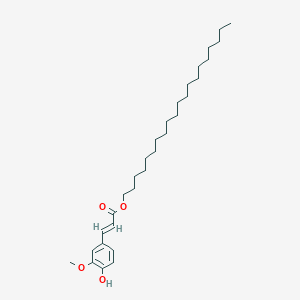

Eicosyl ferulate

Description

Properties

IUPAC Name |

icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNJQWYYWIBSGN-ZNTNEXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-82-5 | |

| Record name | Icosyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Whitepaper: The Putative Biosynthesis Pathway of Eicosyl Ferulate in Aristolochia kankauensis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Eicosyl ferulate is a lipophilic phenolic compound identified in various plant species, including Aristolochia kankauensis. This molecule, an ester of ferulic acid and eicosanol, is of interest for its potential pharmacological properties. While the complete biosynthetic pathway has not been specifically elucidated in Aristolochia kankauensis, this technical guide outlines a putative pathway based on well-established general plant biochemical routes: the Phenylpropanoid Pathway for ferulic acid synthesis and the Fatty Acid Synthesis (FAS) and Elongation pathway for eicosanol production. This document provides a theoretical framework, detailed generic experimental protocols for pathway investigation, and a proposed workflow for researchers aiming to explore the biosynthesis of this and similar compounds. The lack of specific quantitative data for A. kankauensis underscores the need for further research in this area.

Introduction to this compound and Aristolochia kankauensis

Aristolochia kankauensis, a plant species native to Taiwan, is known to produce a diverse array of secondary metabolites. Among these is a mixture of long-chain alkyl ferulates, including octadecyl and this compound, which have been isolated from its roots and stems. This compound is an ester formed from ferulic acid, a hydroxycinnamic acid, and eicosanol, a 20-carbon saturated fatty alcohol. The lipophilic nature of this compound may enhance its bioavailability and interaction with cellular membranes, making it a molecule of interest for potential therapeutic applications.

Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts to increase its production or for the discovery of novel enzymatic catalysts. This guide synthesizes knowledge from disparate but well-understood pathways to propose a comprehensive biosynthetic route to this compound.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Synthesis of Feruloyl-CoA via the Phenylpropanoid Pathway.

-

Synthesis of Eicosanoyl-CoA via Fatty Acid Synthesis and Elongation.

-

Formation of this compound through the reduction of Eicosanoyl-CoA to Eicosanol and subsequent esterification with Feruloyl-CoA.

Stage 1: Phenylpropanoid Pathway to Feruloyl-CoA

This pathway converts the amino acid L-Phenylalanine into Feruloyl-CoA.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form Cinnamic acid .

-

Cinnamate 4-Hydroxylase (C4H) hydroxylates Cinnamic acid to produce p-Coumaric acid .

-

4-Coumarate:CoA Ligase (4CL) activates p-Coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA .

-

p-Coumaroyl-Shikimate Transferase (HCT) transfers the p-coumaroyl group to shikimate, which is then hydroxylated by p-Coumarate 3-Hydroxylase (C3'H) to yield caffeoyl-shikimate. HCT then converts this back to Caffeoyl-CoA .

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) methylates the 3-hydroxyl group of Caffeoyl-CoA to produce Feruloyl-CoA .

Stage 2: Fatty Acid Synthesis and Elongation to Eicosanoyl-CoA

This pathway builds the 20-carbon fatty acyl chain.

-

Acetyl-CoA Carboxylase (ACC) carboxylates Acetyl-CoA to form Malonyl-CoA , the primary building block for fatty acid synthesis.

-

Fatty Acid Synthase (FAS) complex iteratively condenses Malonyl-CoA units, starting with an Acetyl-CoA primer, to produce a 16-carbon saturated fatty acid, Palmitoyl-ACP , which is then converted to Palmitoyl-CoA .

-

Fatty Acid Elongase (FAE) systems extend Palmitoyl-CoA (C16) to Stearoyl-CoA (C18) and subsequently to Arachidoyl-CoA (Eicosanoyl-CoA) (C20) using Malonyl-CoA as the two-carbon donor in a multi-step cycle.

Stage 3: Final Assembly of this compound

The final stage involves the reduction of the fatty acyl-CoA and the esterification reaction.

-

Fatty Acyl-CoA Reductase (FAR) reduces Eicosanoyl-CoA to its corresponding fatty alcohol, 1-Eicosanol , using NADPH as a reductant.

-

An Acyl-CoA:Fatty Alcohol Acyltransferase (AAT) , such as a wax synthase-like enzyme, is hypothesized to catalyze the esterification between Feruloyl-CoA and 1-Eicosanol to yield the final product, This compound .

Visualization of the Putative Biosynthesis Pathway

The following diagram illustrates the proposed multi-stage pathway leading to the synthesis of this compound.

Quantitative Data

As of the date of this publication, specific quantitative data regarding the concentration of this compound or the activity of the biosynthetic enzymes in Aristolochia kankauensis has not been reported in the scientific literature. Research in this area is required to understand the metabolic flux and regulatory control of this pathway.

| Data Point | Value in A. kankauensis | Source |

| Concentration of this compound | Not Reported | N/A |

| Phenylalanine Ammonia-Lyase (PAL) Activity | Not Reported | N/A |

| 4-Coumarate:CoA Ligase (4CL) Activity | Not Reported | N/A |

| Fatty Acid Elongase (FAE) Activity | Not Reported | N/A |

| Fatty Acyl-CoA Reductase (FAR) Activity | Not Reported | N/A |

| Acyl-CoA:Alcohol Acyltransferase (AAT) Activity | Not Reported | N/A |

Experimental Protocols

The following section provides generalized protocols for the extraction and analysis of this compound and for assaying the activity of key enzymes in the putative biosynthetic pathway. These protocols are based on established methods and may require optimization for A. kankauensis.

Extraction and Quantification of this compound

This protocol describes a general method for extracting and quantifying alkyl ferulates from plant tissue using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Collect fresh plant material (e.g., roots, stems) and immediately freeze in liquid nitrogen or lyophilize.

-

Grind the tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Extract a known weight of powdered tissue (e.g., 1 g) with a suitable solvent such as 80% methanol or ethyl acetate. Perform the extraction multiple times (e.g., 3 x 20 mL) with sonication or shaking for 30 minutes each time.[1][2][3]

-

Combine the extracts and centrifuge at 10,000 x g for 15 minutes to pellet debris.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV-Vis detector.[4][5][6][7]

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol.

-

Gradient Program: A typical gradient might be: 0-5 min, 50% B; 5-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-50% B. This must be optimized.

-

Detection: Monitor at wavelengths relevant for ferulates, typically around 320 nm.[3]

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Identify the peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard. Calculate the concentration based on the peak area.

-

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.[8][9][10]

-

Enzyme Extraction:

-

Homogenize 0.1 g of powdered plant tissue in 1 mL of ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing PVPP and β-mercaptoethanol).[8]

-

Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 0.1 M sodium borate buffer (pH 8.8) and 20 mM L-phenylalanine.

-

-

Reaction:

-

Start the reaction by adding 50-100 µL of the crude enzyme extract to the assay mixture (total volume e.g., 1 mL).

-

Incubate at 37-40°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

-

Measurement:

-

Measure the absorbance of the mixture at 290 nm, the absorption maximum for trans-cinnamic acid.

-

Calculate PAL activity based on the increase in absorbance, using the molar extinction coefficient of trans-cinnamic acid. One unit of activity is often defined as the amount of enzyme that produces 1 nmol of cinnamic acid per hour.

-

4-Coumarate:CoA Ligase (4CL) Activity Assay

This assay measures the formation of the CoA thioester of p-coumaric acid.[11][12][13][14][15]

-

Enzyme Extraction:

-

Extract enzyme as described for PAL, using an appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

-

-

Assay Mixture (Total volume 200 µL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

2.5 mM ATP

-

2.5 mM MgCl₂

-

0.5 mM Coenzyme A

-

0.2 mM p-Coumaric acid

-

-

Reaction:

-

Add 20-50 µL of crude enzyme extract to the assay mixture.

-

Incubate at 30°C.

-

-

Measurement:

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.[11]

-

Calculate the activity using the molar extinction coefficient of p-coumaroyl-CoA.

-

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a research project aimed at characterizing the this compound biosynthesis pathway in Aristolochia kankauensis.

Conclusion

This whitepaper presents a putative biosynthetic pathway for this compound in Aristolochia kankauensis, constructed from established knowledge of plant secondary metabolism. While direct experimental evidence from this specific plant is currently lacking, the proposed pathway provides a robust framework for future research. The detailed, generic protocols and the logical experimental workflow offered herein are intended to serve as a valuable resource for scientists aiming to elucidate this pathway, identify the involved enzymes, and potentially harness them for biotechnological applications. Further investigation is essential to validate this proposed pathway and to quantify the metabolic flux towards this compound in A. kankauensis.

References

- 1. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. phcogres.com [phcogres.com]

- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]

- 8. sunlongbiotech.com [sunlongbiotech.com]

- 9. abbkine.com [abbkine.com]

- 10. researchgate.net [researchgate.net]

- 11. sunlongbiotech.com [sunlongbiotech.com]

- 12. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. realgenelabs.com [realgenelabs.com]

The Discovery and Isolation of Eicosyl Ferulate from Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl ferulate, a long-chain ester of ferulic acid, is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from various medicinal plants. Detailed experimental protocols for its extraction and purification are presented, alongside a compilation of quantitative data including yields and spectroscopic characteristics. Furthermore, a proposed signaling pathway for its observed biological activity is illustrated, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known as hemicosanyl ferulate, belongs to a class of phytochemicals known as phenolic lipids. These compounds are characterized by a phenolic moiety, in this case, ferulic acid, ester-linked to a long-chain fatty alcohol. The presence of both a hydrophilic phenolic head and a lipophilic alkyl chain imparts unique physicochemical properties to these molecules, influencing their bioavailability and biological activity. This compound has been identified in several medicinal plants and is noted for its potential to stimulate glucose uptake, suggesting its relevance in the research of metabolic disorders.[1][2][3] This guide will delve into the technical aspects of its discovery and isolation from prominent plant sources.

Medicinal Plant Sources

To date, this compound has been successfully isolated from a few key medicinal plants, as detailed in the following table.

| Plant Species | Family | Plant Part(s) Used | Reference |

| Synadenium glaucescens Pax | Euphorbiaceae | Root and Stem Bark | [4] |

| Aristolochia kankauensis | Aristolochiaceae | Fresh Root and Stem | [1][2][3] |

| Pavetta owariensis | Rubiaceae | Stem Bark | [4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from medicinal plants typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology adapted from the successful isolation of hemicosanyl ferulate from Synadenium glaucescens Pax.[4]

General Experimental Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

Detailed Protocol for Isolation from Synadenium glaucescens

3.2.1. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered root and stem bark of Synadenium glaucescens.

-

Extraction: The powdered plant material (e.g., 300 g of root bark and 185 g of stem bark) is subjected to extraction with ethanol and methanol, respectively, until the solution becomes clear. The extracts are then filtered and concentrated under reduced pressure to yield the crude extracts.[4]

3.2.2. Fractionation by Vacuum Liquid Chromatography (VLC):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of solvents with increasing polarity is used for elution. For instance, for a 90 g sample of the root bark extract, the elution can be performed sequentially with 5 L of n-hexane, 10 L of ethyl acetate, and 5 L of ethanol.[4]

-

Fraction Collection: The eluted solvents are collected as separate fractions (Hexane, Ethyl Acetate, and Ethanol fractions).

3.2.3. Purification by Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: The ethyl acetate fraction, which is typically enriched with this compound, is subjected to further purification using column chromatography. A solvent gradient system, such as petroleum ether with an increasing proportion of a dichloromethane:methanol mixture, is employed for elution.

-

Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

3.2.4. Final Purification:

-

Fractions containing this compound are combined and may be further purified by repeated column chromatography or crystallization from a suitable solvent (e.g., methanol) to yield the pure compound.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Yield of Fractions from Synadenium glaucescens Root Bark

| Fraction | Eluting Solvent | Volume of Solvent | Yield (g) from 90 g Crude Extract |

| 1 | n-Hexane | 5 L | 0.262 |

| 2 | Ethyl Acetate | 10 L | 60 |

| 3 | Ethanol | 5 L | 20.2 |

Data adapted from Rwegoshora et al. (2022).[4]

Note: The final yield of pure this compound was not explicitly reported in this study.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.72 g/mol |

| Appearance | White powder/crystals |

| ¹H-NMR (600 MHz, CD₃OD) | δ 7.58 (1H, d, J=16.0 Hz, H-7), 7.34 (1H, d, J=1.9 Hz, H-6), 7.14 (1H, dd, J=8.2, 2.2 Hz, H-2), 6.90 (1H, d, J=8.2 Hz, H-5), 6.38 (1H, d, J=16.0 Hz, H-8), 4.15 (2H, t, J=6.6 Hz, H-1'), 3.93 (3H, s, -OCH₃), 1.65 (2H, qui, H-2'), 1.41 (2H, m, H-3'), 1.29 (34H, br s, -(CH₂)₁₇-), 0.88 (3H, t, -CH₃) |

| ¹³C-NMR | Refer to original literature for full assignment. Key signals include those for the feruloyl moiety and the long aliphatic chain. |

| Mass Spectrometry | Exhibits complex fragmentation under negative ion electrospray collision-induced dissociation ((-)-ESI-CID), with an initial loss of a methyl radical. |

¹H-NMR data adapted from Rwegoshora et al. (2022).[4]

Biological Activity and Proposed Signaling Pathway

This compound has been reported to exhibit glucose uptake stimulatory activity.[1][2][3] While the precise molecular mechanism has not been fully elucidated for this specific compound, many phenolic compounds are known to influence the insulin signaling pathway, which is a primary regulator of glucose transport into cells.

Proposed Signaling Pathway for Glucose Uptake

The diagram below illustrates a plausible signaling pathway through which this compound may promote glucose uptake. It is hypothesized that this compound may interact with components of the insulin signaling cascade, leading to the translocation of GLUT4 transporters to the cell membrane.

Conclusion

This compound is a promising bioactive compound isolated from several medicinal plants. This guide has provided a detailed overview of its discovery, sources, and the methodologies for its isolation and purification. The compiled quantitative and spectroscopic data serve as a valuable reference for its identification and characterization. The proposed signaling pathway for its glucose uptake stimulatory activity offers a foundation for future mechanistic studies. Further research is warranted to fully elucidate its pharmacological potential and to optimize its production for potential therapeutic applications.

References

The Unfolding Therapeutic Potential of Long-Chain Ferulic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain ferulic acid esters, derivatives of the widely occurring phenolic compound ferulic acid, are emerging as a promising class of bioactive molecules with multifaceted therapeutic potential. Their unique chemical structure, characterized by a lipophilic alkyl chain attached to the hydrophilic ferulic acid moiety, enhances their bioavailability and modulates their biological activities. This technical guide provides an in-depth analysis of the current state of research on long-chain ferulic acid esters, with a focus on their anti-cancer, anti-inflammatory, and antioxidant properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and a visualization of the key signaling pathways implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these compounds.

Introduction

Ferulic acid, a hydroxycinnamic acid derivative, is ubiquitously found in plants, where it plays a crucial role in cell wall rigidity.[1] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, have been extensively documented.[1][2] However, the therapeutic application of ferulic acid is often limited by its low lipophilicity, which can affect its absorption and bioavailability. The esterification of ferulic acid with long-chain alcohols presents a strategic approach to overcome this limitation. The resulting long-chain ferulic acid esters exhibit enhanced lipophilicity, which is hypothesized to improve their interaction with biological membranes and cellular uptake, thereby potentiating their biological effects.[3] This guide delves into the significant body of research that substantiates the enhanced biological activities of these modified compounds.

Biological Activities of Long-Chain Ferulic Acid Esters

The addition of an alkyl chain to ferulic acid has been shown to significantly influence its biological activity. The length of this chain is a critical determinant of the compound's efficacy in various biological assays.

Anti-Cancer Activity

Long-chain ferulic acid esters have demonstrated potent cytotoxic effects against various cancer cell lines. The lipophilic nature of the long alkyl chain is believed to facilitate the passage of the molecule through the cell membrane, leading to increased intracellular concentrations and enhanced anti-proliferative activity.

Table 1: Anti-Cancer Activity of Long-Chain Ferulic Acid Esters (IC50 values in µg/mL) [4][5]

| Compound | Breast Cancer | Lung Cancer | Colon Cancer | CNS Cancer | Gastric Cancer |

| C8-ferulate (21) | 18.67 | 17.05 | 4.29 | 14.63 | 11.0 |

| C12-ferulate (23) | 7.57 | 4.35 | 2.46 | 8.09 | 5.37 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Anti-Inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is a major target for anti-inflammatory drugs. Long-chain ferulic acid esters have been shown to be potent inhibitors of both COX-1 and COX-2 enzymes.

Table 2: Cyclooxygenase (COX) Inhibitory Activity of Ferulic Acid Esters [4][5][6]

| Compound | Concentration | % Inhibition of COX-1 | % Inhibition of COX-2 |

| Ferulates (C3-C8) | 25 µg/mL | 85-95% | 85-95% |

The data suggests that ferulic acid esters with chain lengths from C3 to C8 are particularly effective at inhibiting both COX isoforms. Interestingly, the COX inhibitory activity was found to decrease for esters with chain lengths greater than C8.[6]

Antioxidant Activity

The antioxidant properties of ferulic acid are well-established. Esterification with long-chain alcohols can modulate this activity. Studies have shown that in heterogeneous systems like rat liver microsomes, the antioxidant efficacy of ferulic acid esters is significantly influenced by the chain length, with certain long-chain esters being more effective than the parent compound.

Table 3: Antioxidant Activity of Alkyl Ferulates in Rat Liver Microsomes [7][8]

| Compound | IC50 (µM) |

| Ferulic Acid | 243.84 |

| C12 Ferulate | 11.03 |

| Linear C8 Ferulate | 12.40 |

| C13 Ferulate | 18.60 |

| C9 Ferulate | 19.74 |

IC50 values represent the concentration of the compound required to inhibit lipid peroxidation by 50%.

These results highlight a parabolic relationship between the alkyl chain length and antioxidant activity in a membrane system, with C12 ferulate being the most potent.

Signaling Pathways Modulated by Ferulic Acid and Its Derivatives

The anti-cancer effects of ferulic acid and its esters are mediated through the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and inflammation.

Caption: Key signaling pathways modulated by ferulic acid esters in cancer cells.

Ferulic acid and its derivatives have been shown to inhibit pro-survival pathways such as the PI3K/Akt/mTOR and MAPK pathways.[3][9] They can also suppress the activation of the transcription factor NF-κB, which is a key regulator of inflammation and cell survival.[9][10] Furthermore, these compounds can induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[11][12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for key assays used to evaluate the biological activities of long-chain ferulic acid esters.

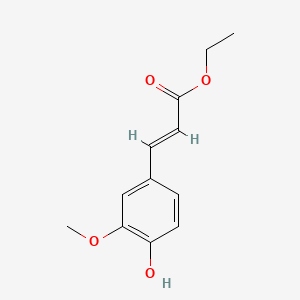

Synthesis of Long-Chain Ferulic Acid Esters

A general method for the synthesis of ferulic acid esters involves the esterification of ferulic acid with the corresponding long-chain alcohol.

Caption: General workflow for the synthesis of long-chain ferulic acid esters.

Protocol:

-

Activation of Ferulic Acid: Ferulic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the more reactive feruloyl chloride.[13][14]

-

Esterification: The feruloyl chloride is then reacted with the desired long-chain alcohol in the presence of a base (e.g., pyridine) to catalyze the reaction.[13][14]

-

Purification: The crude product is purified using techniques such as column chromatography to isolate the desired ester.[14]

-

Characterization: The structure and purity of the synthesized ester are confirmed using analytical methods like NMR and mass spectrometry.[13][15]

In Vitro Anti-Cancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the long-chain ferulic acid esters for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared.

-

Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the long-chain ferulic acid ester.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the inhibitor to that of the control (no inhibitor).

Conclusion and Future Directions

The research to date strongly indicates that long-chain ferulic acid esters are a class of compounds with significant therapeutic potential. Their enhanced lipophilicity appears to be a key factor in their improved anti-cancer, anti-inflammatory, and antioxidant activities compared to the parent ferulic acid. The structure-activity relationship, particularly the influence of the alkyl chain length, warrants further investigation to optimize the design of novel and more potent therapeutic agents. Future research should focus on in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising compounds. Furthermore, exploring their efficacy in combination with existing therapies could open up new avenues for the treatment of various chronic diseases. The development of targeted delivery systems for these esters could also enhance their therapeutic index and minimize potential side effects.

References

- 1. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of alkyl esters of caffeic and ferulic acids on tumor cell proliferation, cyclooxygenase enzyme, and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: a mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]

- 14. file.scirp.org [file.scirp.org]

- 15. researchgate.net [researchgate.net]

Eicosyl Ferulate: A Novel Bioactive Compound for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Eicosyl ferulate, the ester of ferulic acid and eicosanol, is an emerging bioactive compound with significant potential in the pharmaceutical and cosmetic industries. As a lipophilic derivative of the well-studied antioxidant ferulic acid, it exhibits enhanced bioavailability and unique biological activities. This document provides a comprehensive technical overview of this compound, including its chemical properties, known bioactivities with quantitative data, detailed experimental protocols for its synthesis and evaluation, and insights into its molecular mechanisms of action through key signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound (Icosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is a phenolic compound that belongs to the class of hydroxycinnamic acid esters. It is formed through the esterification of ferulic acid, a potent natural antioxidant, with a 20-carbon long-chain fatty alcohol (eicosanol). This structural modification significantly increases the lipophilicity of the parent ferulic acid molecule, which is thought to enhance its penetration through biological membranes and improve its efficacy in various biological systems.

This compound has been isolated from several plant species, including Aristolochia kankauensis and Synadenium glaucescens[1]. While research on this specific ester is still emerging, its primary reported bioactivity is the stimulation of glucose uptake[2]. Given the well-documented antioxidant and anti-inflammatory properties of other long-chain ferulic acid esters, it is highly probable that this compound possesses a similar spectrum of activities, making it a promising candidate for further investigation in the fields of metabolic disorders, dermatology, and anti-inflammatory therapies.

Chemical Structure:

-

IUPAC Name: icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

-

Molecular Formula: C30H50O4

-

Molecular Weight: 474.72 g/mol

-

CAS Number: 133882-79-8

Bioactivities of this compound and Analogous Compounds

While specific quantitative data for this compound's antioxidant and anti-inflammatory effects are limited in publicly available literature, its activity can be inferred from studies on other long-chain alkyl ferulates. The addition of the long alkyl chain is known to modify the compound's interaction with lipid environments, such as cell membranes.

Glucose Uptake Stimulatory Activity

The most directly attributed bioactivity of this compound is its ability to stimulate glucose uptake in muscle cells. This positions it as a compound of interest for the management of hyperglycemia and type 2 diabetes.

Table 1: Glucose Uptake Stimulatory Activity of this compound

| Compound | Cell Line | Concentration (µg/mL) | Glucose Uptake (% of Control) | Reference |

| This compound | Rat L6 myotubes | 1 | 105.5 ± 11.5 | [2] |

| 10 | 134.5 ± 51.7 | [2] | ||

| 100 | 156.4 ± 19.7 | [2] | ||

| Insulin (Positive Control) | Rat L6 myotubes | 0.5 µM | 146.6 | [3] |

Antioxidant Activity (Data from Analogous Long-Chain Alkyl Ferulates)

The antioxidant capacity of ferulic acid esters is well-established. The mechanism primarily involves scavenging free radicals via hydrogen atom donation from the phenolic hydroxyl group. The lipophilic side chain of longer esters may enhance their efficacy in protecting lipid-rich structures like cell membranes from oxidative damage.

Table 2: In Vitro Antioxidant Activity of Long-Chain Alkyl Ferulates

| Compound | Assay | IC50 / EC50 (Concentration) | Reference |

| Hexadecyl Ferulate | DPPH Radical Scavenging | 0.083 ± 0.009 nmol/mL | |

| ABTS Radical Cation Decolorization | 0.027 ± 0.002 nmol/mL | ||

| Ferulic Acid | DPPH Radical Scavenging | 0.160 ± 0.010 nmol/mL | |

| Gallic Acid Hydrate | ABTS Radical Cation Decolorization | 1.03 ± 0.25 µg/mL | |

| (+)-Catechin Hydrate | ABTS Radical Cation Decolorization | 3.12 ± 0.51 µg/mL | |

| Caffeic Acid | ABTS Radical Cation Decolorization | 1.59 ± 0.06 µg/mL |

Note: Data for hexadecyl ferulate is presented as a representative long-chain ferulate ester. Direct quantitative antioxidant data for this compound is not currently available in the cited literature.

Anti-inflammatory Activity (Data from Ferulic Acid and its Derivatives)

Ferulic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. This is typically achieved through the modulation of inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity of Ferulic Acid and its Derivatives

| Compound | Cell Line / Model | Inflammatory Marker | Inhibition | Concentration | Reference |

| Ferulic Acid | LPS-induced RAW 264.7 macrophages | TNF-α | ~30-40% | 10 µM | |

| LPS-induced RAW 264.7 macrophages | IL-6 | ~60-75% | 10 µM | ||

| Ferulic Acid | TNF-α-treated 3T3-L1 adipocytes | IL-6 | Significant decrease | 10, 50 µM | |

| Ferulic Acid | TNF-α-treated 3T3-L1 adipocytes | IL-1β | Significant decrease | 10, 50 µM |

Note: This table presents data for ferulic acid as a proxy for the potential anti-inflammatory activity of its long-chain esters like this compound.

Molecular Mechanisms of Action & Signaling Pathways

The bioactive effects of this compound are likely mediated through the modulation of several key cellular signaling pathways, as established for its parent compound, ferulic acid, and other derivatives.

Antioxidant Response: The Nrf2/ARE Pathway

Ferulic acid is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).

References

Eicosyl Ferulate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl ferulate, a long-chain ester of ferulic acid, is an emerging natural compound with demonstrated therapeutic potential, particularly in the regulation of glucose metabolism. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its origins, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation, cytotoxicity assessment, and evaluation of its glucose uptake stimulatory effects are presented. Furthermore, this document explores potential signaling pathways that may be modulated by this compound, based on the known activities of its parent compound, ferulic acid, and related esters. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and further research in the field of drug discovery and development.

Introduction

This compound is a phenolic compound that has been isolated from the fresh roots and stems of plants such as Aristolochia kankauensis and Synadenium glaucescens.[1][2] As a derivative of ferulic acid, a well-known antioxidant, this compound is of increasing interest to the scientific community for its potential pharmacological applications. The primary reported biological activity of this compound is its ability to stimulate glucose uptake, suggesting a potential role in the management of metabolic disorders such as diabetes mellitus. This guide aims to consolidate the existing knowledge on this compound and provide a technical framework for researchers and drug development professionals interested in exploring its therapeutic applications.

Physicochemical Properties

| Property | Value |

| Chemical Name | Eicosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.72 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 133882-79-8 |

Biological Activities and Therapeutic Potential

The principal therapeutic potential of this compound identified to date lies in its ability to enhance glucose uptake in skeletal muscle cells. This positions it as a promising candidate for the development of novel anti-diabetic agents.

Glucose Uptake Stimulation

Studies have demonstrated that this compound stimulates glucose uptake in L6 myotubes. The following table summarizes the quantitative data from a key study.

| Concentration (µg/mL) | Glucose Uptake (% of Control) |

| 1 | 105.5 ± 11.5 |

| 10 | 134.5 ± 51.7 |

| 100 | 156.4 ± 19.7 |

Data from San HT, et al. Natural Product Communications. 2020.

Experimental Protocols

Isolation of this compound from Synadenium glaucescens

This protocol describes the extraction and isolation of this compound from the root and stem bark of Synadenium glaucescens.[1]

4.1.1. Extraction

-

Air-dry and powder the root and stem barks of S. glaucescens.

-

Macerate the powdered plant material in methanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.

4.1.2. Fractionation

-

Subject the crude methanol extract to vacuum liquid chromatography (VLC) on silica gel.

-

Elute the column with a gradient of n-hexane, ethyl acetate, and methanol to separate fractions based on polarity.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

4.1.3. Purification

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute with a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).

-

Purify the fractions containing this compound by recrystallization to yield the pure compound.

Cytotoxicity Assessment: Brine Shrimp Lethality Test

This bioassay is a simple, inexpensive method for the preliminary assessment of cytotoxicity.[1][3]

4.2.1. Hatching of Brine Shrimp

-

Add sea salt to distilled water to prepare a saline solution (approx. 3.8% w/v).

-

Place brine shrimp eggs (Artemia salina) in the saline solution.

-

Incubate for 24-48 hours under aeration and constant illumination to allow hatching into nauplii.

4.2.2. Bioassay

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution in saline solution to achieve the desired test concentrations.

-

Transfer a known number of nauplii (typically 10-15) into each test vial.

-

Add the test solutions to the vials. Include a negative control (saline solution with solvent) and a positive control (a known cytotoxic agent).

-

Incubate for 24 hours.

-

Count the number of dead nauplii in each vial.

-

Calculate the percentage of mortality and determine the LC₅₀ value. This compound has been reported to be non-toxic in this assay.[1]

Glucose Uptake Assay in L6 Myotubes

This protocol describes the measurement of glucose uptake in differentiated L6 muscle cells.

4.3.1. Cell Culture and Differentiation

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Once confluent, induce differentiation into myotubes by switching to DMEM with 2% horse serum.

-

Allow cells to differentiate for 5-7 days.

4.3.2. Glucose Uptake Assay

-

Serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Treat the cells with various concentrations of this compound in KRH buffer for a specified time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., insulin).

-

Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

-

Terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the protein concentration in each well.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound have not yet been elucidated, the known mechanisms of its parent compound, ferulic acid, and its ethyl ester provide a basis for postulating potential pathways involved in its therapeutic effects.

Potential Glucose Uptake Signaling Pathways

Ferulic acid has been shown to improve glucose uptake in insulin-resistant cells by modulating the IRS-1/Akt and AMPK pathways .[4] It is plausible that this compound may act through similar mechanisms.

-

PI3K/Akt Pathway: This is a key pathway in insulin signaling. Activation of this pathway leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose entry into the cell. Ferulic acid has been shown to activate this pathway.[5]

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor. Its activation can also lead to GLUT4 translocation, independent of insulin signaling. Ferulic acid has been demonstrated to activate AMPK.[4]

Potential Anti-Inflammatory Signaling Pathways

Ferulic acid and its esters, such as ethyl ferulate, have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[6][7][8] this compound may share these anti-inflammatory effects.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory cytokines. Ethyl ferulate has been shown to inhibit the activation of the NF-κB pathway.[7][8]

-

Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a major cellular defense mechanism against oxidative stress and inflammation. Ethyl ferulate has been found to activate this pathway, leading to the expression of antioxidant and anti-inflammatory genes.[6][8]

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. Aristolochic acids, aristolactam alkaloids and amides from Aristolochia kankauensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ferulic acid improves palmitate-induced insulin resistance by regulating IRS-1/Akt and AMPK pathways in L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl ferulate protects against lipopolysaccharide-induced acute lung injury by activating AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice | PLOS One [journals.plos.org]

The Pivotal Role of Eicosyl Ferulate in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl ferulate, an ester of eicosanol and ferulic acid, is a significant secondary metabolite in plants, primarily recognized for its integral role in the structure and function of suberin. This lipophilic biopolymer is crucial for forming protective barriers in various plant tissues, including root endodermis, periderm, and seed coats. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and physiological importance of this compound. It details the enzymatic pathways leading to its formation, the complex transcriptional and hormonal signaling networks that govern its synthesis, and its contribution to plant resilience against biotic and abiotic stresses. This document synthesizes current knowledge, presents quantitative data on related suberin monomers, outlines detailed experimental protocols for its analysis, and provides visual representations of key pathways to facilitate a comprehensive understanding for researchers in plant biology and drug development.

Introduction to this compound and Plant Secondary Metabolism

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stressors. This compound (C30H50O4) belongs to the phenylpropanoid class of secondary metabolites, specifically as a hydroxycinnamic acid ester. It is a key component of the aromatic domain of suberin, a complex polyester that impregnates the cell walls of specific tissues to form a protective barrier.

The primary functions of suberin, and by extension this compound, include:

-

Control of water and solute transport: The hydrophobic nature of suberin prevents water loss and regulates the uptake of ions and nutrients from the soil.

-

Defense against pathogens: The suberin barrier impedes the penetration of fungal and bacterial pathogens.

-

Wound healing: Suberin is rapidly deposited at wound sites to seal the damaged tissue and prevent infection.

-

Developmental processes: Suberization is essential for the proper development of structures like the Casparian strip in the root endodermis and the seed coat.

Biosynthesis of this compound

The synthesis of this compound is intricately linked to the broader suberin biosynthetic pathway, which involves the convergence of the phenylpropanoid and fatty acid pathways.

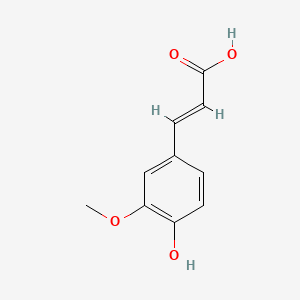

2.1. Phenylpropanoid Pathway: This pathway provides the ferulic acid moiety. It begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism. Further hydroxylation and methylation steps lead to the formation of feruloyl-CoA.

2.2. Fatty Acid Elongation and Reduction: The eicosanol (a C20 fatty alcohol) portion of this compound is derived from very-long-chain fatty acids (VLCFAs). Fatty acid synthases produce C16 and C18 fatty acids, which are then extended by a fatty acid elongase complex in the endoplasmic reticulum to produce VLCFAs, including eicosanoic acid (C20:0). This fatty acid is then reduced to the corresponding fatty alcohol, eicosanol.

2.3. Esterification: The final step in this compound biosynthesis is the esterification of feruloyl-CoA with eicosanol. This reaction is catalyzed by a member of the BAHD family of acyl-CoA transferases. Specifically, research has identified feruloyl-CoA transferases (FHTs) that are responsible for the formation of alkyl ferulates in suberin. For instance, the Arabidopsis gene At5g41040 encodes a feruloyl transferase essential for incorporating ferulate into suberin[1].

Quantitative Data on Ferulates in Suberin

Table 1: Ferulate Content in the Suberin of Arabidopsis thaliana Seeds and Roots

| Plant Line | Tissue | Ferulate Content (% of Wild Type) | Reference |

| Wild Type | Seed Coat | 100% | [2][3] |

| at5g41040 knockout | Seed Coat | ~0% | [2][3] |

| Wild Type | Root | 100% | [2][3] |

| at5g41040 knockout | Root | ~20% | [2][3] |

Table 2: Placeholder for this compound Quantitative Data

Specific quantitative data for this compound in various plant tissues and under different conditions is a key area for future research. The experimental protocol outlined in Section 5 can be utilized to generate such data.

| Plant Species | Tissue | Condition | This compound Content (µg/g dry weight) |

| Solanum tuberosum | Tuber Periderm | Control | Data to be determined |

| Solanum tuberosum | Tuber Periderm | Drought Stress | Data to be determined |

| Arabidopsis thaliana | Root | Control | Data to be determined |

| Arabidopsis thaliana | Root | Salt Stress | Data to be determined |

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated at the transcriptional and hormonal levels, ensuring that suberin deposition occurs in the correct tissues and at the appropriate times, particularly in response to environmental cues.

4.1. Transcriptional Regulation:

A key family of transcription factors involved in regulating suberin biosynthesis are the MYB (myeloblastosis) proteins . Several MYB transcription factors have been identified as positive regulators of suberin biosynthetic genes.

-

AtMYB41, AtMYB53, AtMYB92, and AtMYB107 in Arabidopsis have been shown to activate the expression of genes involved in both the aliphatic and aromatic branches of the suberin pathway[2][3][4][5][6]. Overexpression of these transcription factors can lead to ectopic suberin deposition.

4.2. Hormonal Regulation:

Plant hormones play a critical role in mediating the plant's response to stress, often by inducing the production of protective compounds like suberin.

-

Abscisic Acid (ABA): ABA is a key hormone in the response to abiotic stresses such as drought and salinity. ABA signaling has been shown to upregulate the expression of suberin biosynthetic genes, including those encoding feruloyl transferases, leading to increased suberin deposition[7][8][9][10].

-

Jasmonic Acid (JA): JA is primarily involved in defense against necrotrophic pathogens and insect herbivores. Wounding and pathogen attack trigger JA signaling, which can induce the expression of genes in the phenylpropanoid pathway, thereby providing precursors for suberin aromatics[11][12][13][14][15].

-

Ethylene: This gaseous hormone is involved in a wide range of developmental processes and stress responses. There is evidence for crosstalk between ethylene signaling and other hormone pathways, including JA, which can influence the regulation of defense-related secondary metabolism, including suberization[16].

Experimental Protocols

5.1. Extraction and Quantification of Suberin Monomers (including this compound) by GC-MS

This protocol is adapted from established methods for suberin analysis and can be used to quantify this compound.

Objective: To extract, derivatize, and quantify the monomeric composition of suberin from plant tissue, including this compound.

Materials:

-

Plant tissue (e.g., potato tuber periderm, Arabidopsis roots)

-

Chloroform

-

Methanol

-

Sodium methoxide (NaOMe) in methanol (0.5 M)

-

Sulfuric acid

-

Hexane

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Internal standard (e.g., tetracosane or dotriacontane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Tissue Preparation and Delipidation:

-

Harvest and thoroughly wash the plant tissue.

-

Freeze-dry the tissue and grind it to a fine powder.

-

Perform exhaustive Soxhlet extraction with chloroform:methanol (2:1, v/v) for 24 hours to remove soluble lipids (waxes).

-

Air-dry the delipidated tissue residue.

-

-

Transesterification (Depolymerization of Suberin):

-

To the dried residue, add a known amount of internal standard.

-

Add 0.5 M NaOMe in methanol and incubate at 60°C for 2 hours with occasional vortexing. This will cleave the ester bonds in the suberin polymer, releasing the fatty acid methyl esters, fatty alcohol methyl ethers, and ferulate methyl esters.

-

Neutralize the reaction with 1 M sulfuric acid in methanol.

-

Add water and extract the monomers with hexane three times.

-

Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried monomer extract, add pyridine and BSTFA with 1% TMCS.

-

Incubate at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively. This increases the volatility of the compounds for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the various suberin monomers.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Identify the peaks based on their retention times and mass spectra by comparing them to authentic standards and mass spectral libraries. This compound-TMS will have a characteristic mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Visualizations of Pathways and Workflows

6.1. Signaling Pathways

Caption: ABA signaling pathway leading to the biosynthesis of this compound and suberin.

Caption: Crosstalk between jasmonic acid and ethylene signaling in defense and suberization.

6.2. Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound from plant tissue.

Conclusion and Future Directions

This compound is a critical component of the suberin polymer, contributing significantly to the protective barriers essential for plant survival and adaptation. Its biosynthesis is a highly regulated process, integrated with major stress-responsive signaling pathways. Understanding the intricate details of this compound's role and regulation opens avenues for the development of crops with enhanced resilience to environmental challenges.

For drug development professionals, the pathways involved in the synthesis of ferulate esters and other suberin components represent a rich source of potential targets for novel bioactive compounds. The antioxidant and barrier-forming properties of these molecules may also have applications in pharmaceuticals and biomaterials.

Future research should focus on:

-

Generating precise quantitative data for this compound and other alkyl ferulates in a wider range of plant species and under various stress conditions.

-

Elucidating the specific roles of different alkyl chain lengths of ferulate esters in the properties of the suberin polymer.

-

Identifying and characterizing additional regulatory components of the suberin biosynthetic pathway, including upstream signaling elements and downstream effector proteins.

-

Exploring the potential for metabolic engineering to modify suberin composition for improved crop performance and novel bioproducts.

By continuing to unravel the complexities of this compound and its role in plant secondary metabolism, we can harness this knowledge for agricultural innovation and the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling ferulate role in suberin and periderm biology by reverse genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycerol Is a Suberin Monomer. New Experimental Evidence for an Old Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of an Arabidopsis feruloyl-coenzyme A transferase required for suberin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Early Salt Stress Effects on the Changes in Chemical Composition in Leaves of Ice Plant and Arabidopsis. A Fourier Transform Infrared Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Natural elicitors enhanced suberin polyphenolic accumulation in wounded potato tuber tissues [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Eicosyl Ferulate via Steglich Esterification

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of eicosyl ferulate, a lipophilic derivative of ferulic acid, using the Steglich esterification method. Ferulic acid esters are of significant interest due to their antioxidant and UV-absorbing properties, with applications in cosmetics, pharmaceuticals, and food science. The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsher conditions.[1][2] This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between ferulic acid and eicosanol (a C20 fatty alcohol) under anhydrous conditions at room temperature.[2][3] Detailed procedures for the reaction, workup, purification, and troubleshooting are provided, along with representative data and visualizations of the reaction mechanism and experimental workflow.

Principle of the Reaction

The Steglich esterification is a condensation reaction that allows for the formation of esters from carboxylic acids and alcohols under exceptionally mild conditions.[2] Its success relies on the use of a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of ferulic acid.[4] This activation forms a highly reactive O-acylisourea intermediate.[1]

A crucial component of this reaction is the use of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), which intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt ("active ester").[1] This intermediate is more reactive towards the alcohol (eicosanol) than the O-acylisourea and is not susceptible to the intramolecular rearrangement that forms the stable N-acylurea byproduct, a common side reaction in the absence of DMAP.[1][2] The reaction drives to completion by the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct, which formally sequesters the water molecule eliminated during the condensation.[2]

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound from ferulic acid and eicosanol is shown below:

Ferulic Acid + Eicosanol → this compound + H₂O (Catalyzed by DCC/DMAP)

The detailed mechanism involves the activation of the carboxylic acid, followed by a DMAP-catalyzed acyl transfer to the alcohol.

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

Experimental Protocol

This protocol describes the synthesis of this compound on a 5 mmol scale.

3.1. Materials and Reagents

-

Ferulic Acid (C₁₀H₁₀O₄, MW: 194.18 g/mol ): 0.97 g (5.0 mmol, 1.0 eq)

-

Eicosanol (C₂₀H₄₂O, MW: 298.55 g/mol ): 1.64 g (5.5 mmol, 1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC, C₁₃H₂₂N₂, MW: 206.33 g/mol ): 1.24 g (6.0 mmol, 1.2 eq). Caution: DCC is a potent allergen and should be handled with gloves in a fume hood.[5]

-

4-Dimethylaminopyridine (DMAP, C₇H₁₀N₂, MW: 122.17 g/mol ): 61 mg (0.5 mmol, 0.1 eq)

-

Anhydrous Dichloromethane (DCM): ~100 mL

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 200-300 mesh)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

3.2. Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel) and developing chamber

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add ferulic acid (1.0 eq), eicosanol (1.1 eq), and DMAP (0.1 eq).

-

Add 80 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture with a magnetic stirrer until all solids are dissolved.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of DCC (1.2 eq) in 20 mL of anhydrous DCM to the reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of DCU.[6] Filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the solid with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove DMAP.[6]

-

Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted ferulic acid.

-

Wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is a typical mobile phase. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure this compound.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to the final purified product.

Caption: General workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₄ | [7] |

| Molecular Weight | 474.7 g/mol | [7] |

| IUPAC Name | Icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [7] |

| Appearance | (Expected) Off-white to pale yellow solid | - |

Table 2: Representative Conditions and Yields for Steglich Esterification

| Carboxylic Acid | Alcohol/Phenol | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Juglone | Palmitic Acid | DCC | DMAP, CeCl₃ | THF | 24 | 56% | [8] |

| Ynoic Acid | Dihydroxy vinyl cyclopentene | DIC | DMAP | DCM | - | 79% | [3] |

| Carboxylic Acid 140 | Secondary Alcohol 139 | DCC | DMAP | - | - | 88% | [3] |

| Ferulic Acid | Hexadecanol | DCC | DMAP | THF | 12 | High Yield* | [4] |

*Note: The reference describes the synthesis as high-yield but does not provide a specific quantitative value.

Troubleshooting and Key Considerations

-

Removal of Dicyclohexylurea (DCU): DCU is notoriously difficult to remove completely as it has some solubility in organic solvents like DCM.[6][9]

-

Solution 1: Cool the reaction mixture thoroughly (-10 to -20 °C if possible) before filtration to maximize precipitation.[6]

-

Solution 2: After initial filtration and concentration, dissolve the crude product in a minimal amount of DCM or diethyl ether and store it in a freezer to precipitate more DCU, then filter again.[6]

-

Solution 3: Use a water-soluble carbodiimide like EDC•HCl instead of DCC. The resulting urea byproduct can be easily removed with an aqueous wash, simplifying the workup significantly.[9][10] If using EDC•HCl, an additional equivalent of a non-nucleophilic base (like triethylamine) may be needed to neutralize the HCl salt.[10]

-

-

N-Acylurea Byproduct Formation: If the reaction is slow or the alcohol is sterically hindered, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and reduces the yield.[1][2]

-

Anhydrous Conditions: The reaction relies on DCC to remove water. The presence of excess water in the reactants or solvent will consume the DCC, requiring larger amounts and leading to more byproduct. Use of anhydrous solvents and properly dried glassware is recommended for optimal results.[5][11]

-

Purification: Due to the similarity in polarity of the long-chain ester and potential byproducts, careful column chromatography is almost always necessary to achieve high purity. Monitor fractions closely with TLC.

References

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. (E)-Ferulic Acid Eicosyl Ester | C30H50O4 | CID 6440080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Enzymatic Synthesis of Eicosyl Ferulate: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of eicosyl ferulate, a long-chain alkyl ferulate with potential applications in the pharmaceutical and nutraceutical industries. This compound has been identified as a bioactive compound with glucose uptake stimulatory activity.[1][2][3] The enzymatic approach, utilizing lipases, offers a green and efficient alternative to chemical synthesis methods.

Introduction

This compound is an ester formed from ferulic acid, a ubiquitous phenolic compound known for its antioxidant properties, and eicosanol, a 20-carbon saturated fatty alcohol. The enzymatic synthesis of alkyl ferulates has gained significant attention as it allows for milder reaction conditions and higher selectivity compared to conventional chemical methods.[4][5] Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are effective biocatalysts for the esterification of ferulic acid with various alcohols.[4][5][6] This document provides detailed protocols for the lipase-catalyzed synthesis of this compound, methods for its characterization, and an overview of its potential biological activity.

Data Presentation: Comparative Yields of Lipase-Catalyzed Alkyl Ferulate Synthesis

The efficiency of lipase-catalyzed synthesis of various long-chain alkyl ferulates is summarized in the table below. While specific yield data for this compound is not extensively reported, the data for other long-chain ferulates provide a valuable benchmark for optimization studies.

| Alkyl Ferulate | Lipase Used | Acyl Donor | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Octyl Ferulate | Novozym 435 | Ferulic Acid | 1-Octanol | t-Butanol | 60 | - | 14 | [4] |

| Lauryl Ferulate | Novozym 435 | Ferulic Acid | Lauryl Alcohol | Ionic Liquid/Hexane | 60 | - | 90.1 | [5] |

| Oleyl Ferulate | Novozym 435 | Ferulic Acid | Oleyl Alcohol | Ionic Liquid/Isooctane | 60 | - | up to 48.50 mg/mL productivity | [3] |

| Ethyl Ferulate | Novozym 435 | Ferulic Acid | Ethanol | t-Butanol | 60 | - | 20 | [4] |

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of Ferulic Acid with Eicosanol

This protocol describes the direct esterification of ferulic acid with eicosanol using an immobilized lipase.

Materials:

-

Ferulic Acid

-

Eicosanol

-

Immobilized Lipase (e.g., Novozym 435)

-

Anhydrous solvent (e.g., 2-methyl-2-butanol, toluene, or a mixture)

-

Molecular sieves (3Å or 4Å), activated

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask with a condenser)

-

Magnetic stirrer and heating plate/oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reactant Preparation: In a clean, dry reaction vessel, dissolve ferulic acid (1 equivalent) and eicosanol (1 to 1.5 equivalents) in the chosen anhydrous solvent. The concentration of reactants can be optimized, but a starting point of 0.1 M for each is recommended.[4]

-

Addition of Catalyst and Desiccant: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg/mL of solvent) and activated molecular sieves (to remove water produced during the reaction) to the reaction mixture.[3]

-

Reaction Setup: Purge the reaction vessel with an inert gas to minimize oxidation. Seal the vessel and place it on a magnetic stirrer with heating.

-

Reaction Conditions: Stir the reaction mixture at a constant temperature, typically between 60-70°C. The optimal temperature may vary depending on the solvent and specific lipase used.[3][4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Work-up: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Filter off the immobilized lipase and molecular sieves. The lipase can often be washed with solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.[7]

Protocol 2: Characterization of this compound

The purified this compound should be characterized to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR signals: Protons of the ferulic acid moiety will appear in the aromatic and olefinic regions (typically δ 6.0-8.0 ppm). The methoxy group protons will be a singlet around δ 3.9 ppm. The protons of the eicosyl chain will appear in the aliphatic region (typically δ 0.8-4.2 ppm), with the triplet of the terminal methyl group around δ 0.88 ppm and the triplet of the methylene group attached to the ester oxygen at a more downfield position.

-

Expected ¹³C NMR signals: The carbonyl carbon of the ester will be observed around δ 167 ppm. Aromatic and olefinic carbons of the ferulic acid moiety will resonate in the δ 110-150 ppm region. The methoxy carbon will be around δ 56 ppm. The carbons of the eicosyl chain will appear in the aliphatic region (δ 14-65 ppm).

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique can be used to determine the molecular weight of this compound (C₃₀H₅₀O₄, M.Wt: 474.72 g/mol ). The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

Visualizations

Experimental Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Proposed Signaling Pathway for this compound-Stimulated Glucose Uptake

This compound has been shown to stimulate glucose uptake. While the exact mechanism is still under investigation, a plausible pathway involves the activation of the PI3K/Akt signaling cascade, a key regulator of glucose transport. Ferulic acid and its derivatives have been reported to modulate this pathway.[1][8][9]

Caption: Putative PI3K/Akt signaling pathway for glucose uptake by this compound.

References

- 1. Attenuation of age-related changes in FOXO3a activity and the PI3K/Akt pathway by short-term feeding of ferulate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipase-catalyzed esterification of ferulic Acid with oleyl alcohol in ionic liquid/isooctane binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Lipase-catalyzed esterification of ferulic acid with lauryl alcohol in ionic liquids and antibacterial properties in vitro against three food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]